N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine
Description
N-[3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine is a synthetic coumarin derivative conjugated to a glycylglycine dipeptide via a propanoyl linker. Its molecular formula is C₂₃H₂₆N₂O₈, with a molecular weight of 470.46 g/mol. The coumarin core features a 7-methoxy group, 4,8-dimethyl substituents, and a 2-oxo moiety.
Properties
Molecular Formula |
C19H22N2O7 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[[2-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H22N2O7/c1-10-12-4-6-14(27-3)11(2)18(12)28-19(26)13(10)5-7-15(22)20-8-16(23)21-9-17(24)25/h4,6H,5,7-9H2,1-3H3,(H,20,22)(H,21,23)(H,24,25) |
InChI Key |
PIUMQQNFLDXJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine typically involves multiple steps. One common route starts with the preparation of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid. This intermediate is then reacted with glycylglycine under specific conditions to form the final compound.
-
Preparation of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid
Starting materials: 7-methoxy-4,8-dimethylcoumarin and propanoic acid.
Reaction conditions: The reaction is typically carried out in the presence of a catalyst such as anhydrous potassium carbonate and a solvent like acetone at elevated temperatures.
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Coupling with glycylglycine
Starting materials: 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid and glycylglycine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows the compound to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Coumarin Family
a. N-[3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine
- Molecular Formula: C₂₀H₂₁NO₇
- Molecular Weight : 387.38 g/mol
- Key Differences : Replaces glycylglycine with a single glycine residue. The shorter peptide chain reduces molecular weight and may decrease solubility or receptor-binding capacity compared to the glycylglycine derivative .
b. Neobavaisoflavone ()
- Molecular Formula : C₂₀H₁₈O₄
- Molecular Weight : 322.34 g/mol
- Structure: Flavonoid with a chromen-4-one core, hydroxyl groups, and a prenyl substituent.
- Functional Contrast: Lacks the glycylglycine-propanoyl linker and methoxy/methyl groups.
c. 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid ()
- Molecular Formula : C₁₆H₂₂O₉
- Molecular Weight : 358.3 g/mol
- Structure: Features a glucosyl group and methoxy substituent on a phenylpropanoic acid backbone.
- Functional Contrast : The glucosyl group enhances hydrophilicity, analogous to the glycylglycine in the target compound, but lacks the coumarin scaffold .
Comparative Analysis Table
Research Findings and Methodological Insights
Key Differentiators and Unresolved Questions
- Unique Features: The combination of a coumarin core with glycylglycine distinguishes the target compound from flavonoids (e.g., neobavaisoflavone) and simpler coumarin-amino acid conjugates.
- Research Gaps: No direct pharmacological data or crystallographic structures for the target compound are cited in the evidence. Future studies should focus on synthesis optimization, solubility assays, and target-specific bioactivity screens.
Biological Activity
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine is a complex organic compound belonging to the class of chromen derivatives. This compound is notable for its diverse biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 386.5 g/mol. Its structure features a chromen core substituted with methoxy and dimethyl groups, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N2O4 |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1574474-30-8 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the chromen core and subsequent modifications to introduce the propanoyl and glycylglycine moieties. A common synthetic route includes:
- Formation of Chromen Core : Utilizing resorcinol and ethyl acetoacetate in a Pechmann condensation reaction.
- Methoxylation and Methylation : Introducing methoxy and dimethyl groups through specific reagents such as methyl iodide.
- Acylation : Attaching the propanoyl group using acetic anhydride or acetyl chloride.
- Coupling with Glycylglycine : Finalizing the structure by coupling with glycylglycine under appropriate conditions.
This compound exhibits various biological activities through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, modulating their activity.
- Antioxidant Properties : It may exhibit antioxidant effects by scavenging free radicals, contributing to cellular protection.
- Cytotoxicity : Research has indicated potential cytotoxic effects against certain cancer cell lines, suggesting its use in cancer therapeutics.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the cytotoxic effects of chromen derivatives on leukemia cells (CCRF-CEM). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than 20 µg/mL, highlighting their potential as anticancer agents .
- Anti-inflammatory Effects : In vitro studies have shown that compounds similar to this compound can reduce inflammatory markers in cell cultures exposed to pro-inflammatory cytokines .
- Neuroprotective Effects : Another study demonstrated that derivatives of chromen compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
